2-Fluorohex-5-yn-1-amine hydrochloride

Descripción general

Descripción

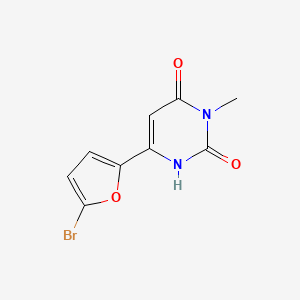

“2-Fluorohex-5-yn-1-amine hydrochloride” is likely a fluorinated alkyne with an amine group, which could be used in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable alkyne precursor with a fluorinating agent, followed by the introduction of the amine group .Molecular Structure Analysis

The molecule likely contains a six-carbon chain with a triple bond (alkyne) at the 5th position, a fluorine atom at the 2nd position, and an amine group (-NH2) at the 1st position .Chemical Reactions Analysis

As an alkyne, it could undergo typical alkyne reactions such as addition, oxidation, and reduction reactions . The presence of the amine group also allows for reactions typical of amines, such as acylation and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the presence of functional groups .Aplicaciones Científicas De Investigación

Fluorescent Labeling and Sensing Applications

- Fluorogenic Detection of Amines : The study by Jeon et al. (2020) highlights the use of amine-reactive dyes for the fluorogenic detection and labeling of amines, amino acids, and proteins. The significant changes in emission spectra upon conjugation make these dyes, particularly the activated esters of meso-carboxyBODIPY, valuable tools for biological sensing and imaging applications (Jeon et al., 2020).

Synthesis of Fluorinated Organic Compounds

- Access to Fluorinated Furans : The synthesis of 3-amino-5-fluoroalkylfurans through intramolecular cyclization of fluorovinamides, as described by Plaçais et al. (2021), showcases the potential of fluorinated compounds in creating structurally diverse organic molecules. This method's compatibility with various fluorinated groups underscores the versatility of fluorine chemistry in organic synthesis (Plaçais et al., 2021).

Development of Novel Materials

- Synthesis of Soluble Fluoro-Polyimides : The work by Xie et al. (2001) involves synthesizing soluble fluoro-polyimides from a fluorine-containing aromatic diamine and aromatic dianhydrides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in advanced material applications, such as in electronics and coatings (Xie et al., 2001).

Drug Discovery and Design

- Anti-Influenza Virus Activity : A study by Oka et al. (2001) on the synthesis of novel tricyclic compounds with a unique amine moiety shows potential anti-influenza A virus activity, highlighting the role of fluorinated amines in developing new antiviral agents (Oka et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

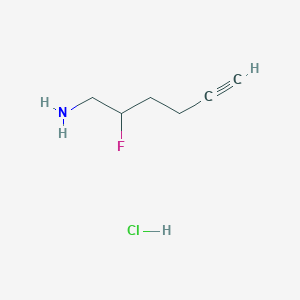

2-fluorohex-5-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c1-2-3-4-6(7)5-8;/h1,6H,3-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGZHIUNRIYFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)

![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)

![6-[2-(4-Methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484100.png)

![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)

![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine](/img/structure/B1484109.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)